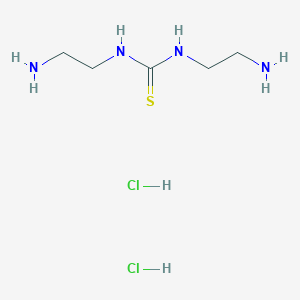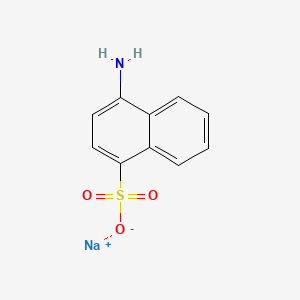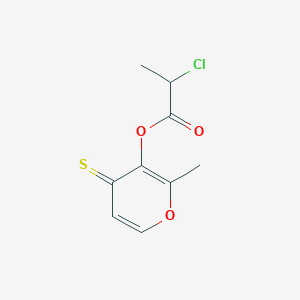
1,3-ビス(2-アミノエチル)チオ尿素二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-aminoethyl)thiourea dihydrochloride is a thiourea derivative with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes two aminoethyl groups attached to a thiourea backbone, and it is typically found in its dihydrochloride salt form. The molecular formula of this compound is C5H16Cl2N4S, and it has a molecular weight of 235.17 g/mol .
科学的研究の応用
1,3-Bis(2-aminoethyl)thiourea dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other thiourea derivatives.
Medicine: Research has explored its potential use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride typically involves the reaction of thiourea with ethylenediamine. The process can be summarized as follows:
Reaction of Thiourea with Ethylenediamine: Thiourea is reacted with ethylenediamine in the presence of hydrochloric acid to form the desired product. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure optimal yield.
Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and minimize production costs. The purification steps are also scaled up to handle larger quantities of the compound.
化学反応の分析
Types of Reactions
1,3-Bis(2-aminoethyl)thiourea dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: It can be reduced to form thiols or other reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other common oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution Reactions: Various alkylating agents, acylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride involves its interaction with various molecular targets and pathways. The compound’s thiourea backbone allows it to form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The aminoethyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .
類似化合物との比較
Similar Compounds
Thiourea: A simpler analog with a similar thiourea backbone but without the aminoethyl groups.
1,1’-Ethane-1,2-diylbis(3-phenylthiourea): A bisthiourea derivative with phenyl groups instead of aminoethyl groups.
1,1’-Propane-1,3-diylbis(3-phenylthiourea): Another bisthiourea derivative with a propane backbone and phenyl groups.
Uniqueness
1,3-Bis(2-aminoethyl)thiourea dihydrochloride is unique due to its specific structure, which includes two aminoethyl groups attached to the thiourea backbone. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
1,3-bis(2-aminoethyl)thiourea;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4S.2ClH/c6-1-3-8-5(10)9-4-2-7;;/h1-4,6-7H2,(H2,8,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTUAZYWJDSJDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)NCCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B1142560.png)
![8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
